2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-3-1-12(2-4-13)10-26-18-22-15(11-27-18)9-17(23)21-14-5-7-16(8-6-14)28(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDJFIZJKCQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfamoylphenyl Group: The final step involves the acylation of the thiazole derivative with 4-sulfamoylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development in antibacterial therapies.
Medicine
In medicine, this compound is being explored for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy drugs.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer applications, it could induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole and Thiazole Derivatives
Compounds in and share key features, such as sulfamoylphenyl or thioether substituents. Below is a comparative analysis:
Key Insights :
- Thiadiazole vs. Thiazole : Thiadiazole-based analogs (e.g., 5j, 10, 11) generally exhibit lower melting points compared to thiazole derivatives (e.g., compound 1) due to differences in molecular rigidity and hydrogen bonding .
- Substituent Effects : The presence of sulfamoylphenyl groups (as in compound 1 and 11) correlates with higher melting points, likely due to enhanced intermolecular hydrogen bonding via sulfonamide NH groups .
- Yield Optimization: Ethylthio substituents (compound 11) improve synthetic yields compared to ethoxy or isopropylphenoxy groups (compound 1, 5j), suggesting better reaction efficiency .
Analogs with Sulfamoylphenyl Acetamide Moieties
and highlight compounds with the N-(4-sulfamoylphenyl)acetamide group, a critical pharmacophore in the target molecule:
Key Insights :
- Heterocyclic Influence: Quinoline and benzothiazole substituents (compounds 8, 12) increase melting points compared to aliphatic groups (e.g., adamantyl in compound 2), reflecting stronger π-π stacking interactions .
- Bioactivity Potential: The sulfamoylphenyl group is frequently associated with antimicrobial or enzyme-inhibitory activity, as seen in , where similar compounds showed efficacy against gram-positive bacteria .
Comparison with Thioether-Linked Triazole and Triazine Derivatives
and describe compounds with thioether linkages and complex heterocycles:
Key Insights :
- Electron-Withdrawing Groups : Bromophenyl substituents (compound 26) could enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound .
Biological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a sulfonamide moiety, and a chlorobenzyl group, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Properties : Compounds similar to this compound have shown antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting key metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of thiazole derivatives, including compounds structurally similar to our target compound, on various cancer cell lines. Results demonstrated that certain derivatives led to a significant decrease in cell viability, indicating potential for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro studies on related thiazole compounds showed promising results against pathogenic bacteria and fungi. The mechanism was linked to the inhibition of cell wall synthesis and disruption of membrane integrity, suggesting that modifications in the structure could enhance potency against resistant strains .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications on the benzyl and thiazole moieties can significantly affect biological activity. For instance, substituents on the thiazole ring have been shown to enhance cytotoxicity against specific cancer types while maintaining low toxicity to normal cells .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiazole Core Formation : React 4-chlorobenzyl mercaptan with 2-bromoacetamide derivatives under basic conditions (e.g., triethylamine) to construct the thiazole ring .
Sulfonamide Introduction : Couple the thiazole intermediate with 4-aminobenzenesulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Acylation : Optimize the final acylation step by controlling temperature (0–5°C) and using dropwise addition of acyl chlorides to minimize side reactions .
Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance solubility), stoichiometric ratios (1:1.2 for thiol:halide), and inert atmosphere (N₂) to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorobenzyl protons at δ 7.3–7.5 ppm; thiazole C-2 at δ 165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 452.03) and detects impurities .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between thiazole and sulfonamide groups .
Basic: What initial biological screening assays are recommended to evaluate therapeutic potential?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines at 10–100 μM .
- Enzyme Inhibition : Screen for COX-2 or carbonic anhydrase inhibition via fluorometric assays .
Advanced: How can researchers establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Systematic Substituent Variation :
- Replace 4-chlorobenzyl with fluorobenzyl or methoxybenzyl to assess electronic effects on bioactivity .
- Modify the sulfamoyl group to methylsulfonyl or carboxylate to study hydrogen-bonding interactions .
- Biological Profiling : Compare IC₅₀ values across derivatives in kinase inhibition assays (e.g., EGFR, VEGFR2) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Advanced: What strategies resolve contradictions in reported biological data?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Validation : Replicate studies across independent labs using identical compound batches (e.g., >98% purity by HPLC) .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in cytotoxicity or selectivity .
Advanced: What in silico methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite to model binding to COX-2 (PDB: 5KIR) or carbonic anhydrase IX (PDB: 3IAI) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational dynamics .
- ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP = 3.2, BBB permeability) to prioritize derivatives .
Advanced: How to design experiments to elucidate anticancer mechanisms?
Methodological Answer:
- Kinase Profiling : Use PamStation®12 to screen 140 kinases and identify primary targets (e.g., EGFR, PI3K) .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays in treated MCF-7 cells .
- Transcriptomics : Conduct RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
